

Cellular Targets of Pgd1: A Technical Guide for Researchers

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Abstract

Pgd1, also known as Mediator complex subunit MED3, is a key regulatory protein primarily studied in fungal species such as *Saccharomyces cerevisiae* and the pathogenic yeast *Candida glabrata*. As a component of the Mediator complex's "tail" module, **Pgd1** serves as a critical interface between gene-specific transcription factors and the general RNA polymerase II machinery. This role places it at the nexus of transcriptional regulation, particularly in response to environmental stress and in the development of antifungal drug resistance. This technical guide provides an in-depth overview of the known cellular targets of **Pgd1**, including its protein interactors and the genes it regulates. We present detailed experimental protocols for identifying these targets and summarize key quantitative data to facilitate further research and drug development efforts.

Note: The designation "**Pgd1**" can refer to different proteins in various organisms, including a lipase in *Chlamydomonas reinhardtii* and a plant defensin in *Picea glauca*. This document will focus exclusively on the **Pgd1**/MED3 subunit of the Mediator complex in fungi.

Introduction: Pgd1 and the Mediator Complex

The Mediator complex is a large, evolutionarily conserved multiprotein assembly that is essential for the transcription of nearly all protein-coding genes by RNA Polymerase II (Pol II). [1] It functions as a molecular bridge, conveying regulatory signals from enhancers and upstream activating sequences to the core transcription machinery at the promoter.[1] The

complex is structurally organized into four modules: the Head, Middle, Tail, and a dissociable Kinase module.[2][3]

Pgd1/MED3 is an integral subunit of the Tail module.[1] In *S. cerevisiae*, the Tail module also includes the proteins Med2, Med15 (Gal11), Med16 (Sin4), and Med5 (Nut1).[1] This module is primarily responsible for interacting with gene-specific transcription factors, thereby recruiting the entire Mediator complex to specific genes.[4][5] The function of **Pgd1** is particularly associated with the transcriptional activation of genes involved in cellular responses to environmental signals and various stresses, including osmotic, oxidative, and heat stress.[1][6]

Cellular Targets of Pgd1: Protein Interactors

The primary cellular targets of **Pgd1**, in its role as a scaffold and adaptor protein, are other proteins. These interactions are fundamental to its function. Key interactors fall into two main categories: other Mediator subunits and gene-specific transcription factors.

Mediator Complex Subunits

Pgd1 is structurally integrated into the Mediator's Tail module. Its direct physical interactors within the complex have been identified through various high-throughput and small-scale experiments. The BioGRID database catalogs numerous physical interactions for **Pgd1** in *S. cerevisiae*, underpinning its role as a stable component of the Tail.[7]

Transcription Factors

The most critical interactions of **Pgd1** are with transcription factors, as this is the primary mechanism for gene-specific regulation.

- **Stb5**: In *S. cerevisiae*, a direct interaction between Med3 (**Pgd1**) and the transcription factor Stb5 has been demonstrated using yeast two-hybrid assays.[6] This interaction is crucial for regulating the expression of genes involved in NADPH production, such as *gnd1* and *ald6*, particularly under hyperosmotic stress conditions.[6][8]
- **Gcn4**: The Tail module of the Mediator complex is known to be a target for the transcriptional activator Gcn4, which orchestrates the general amino acid control (GAAC) network.[9] This network is activated by amino acid starvation and other stresses.[9][10] Gcn4 binds to specific DNA sequences (GCREs) in the promoters of its target genes and recruits the

Mediator complex, likely through interactions with Tail subunits including **Pgd1**, to activate transcription.[\[11\]](#)

A summary of key **Pgd1** protein interactors is presented in Table 1.

Table 1: Selected Protein Interactors of **Pgd1**/MED3 in *Saccharomyces cerevisiae*

Interacting Protein	Function	Evidence Type	Reference(s)
Mediator Tail Subunits			
Med2	Structural component of the Mediator Tail module.	Physical Association	[1]
Med15 (Gal11)	Structural component; interacts with activators.	Physical Association	[1]
Med16 (Sin4)	Structural component of the Mediator Tail module.	Physical Association	[1]
Med5 (Nut1)	Structural component of the Mediator Tail module.	Physical Association	[1]
Transcription Factors			
Stb5	Regulates genes for NADPH production.	Yeast Two-Hybrid	[6] [8]
Gcn4	Master regulator of the amino acid starvation response.	Genetic/Physical (Inferred)	[9]

Cellular Targets of Pgd1: Regulated Genes

By interacting with transcription factors, **Pgd1** influences the expression of a wide array of target genes. The specific genes regulated by **Pgd1** often belong to stress response pathways

and metabolic networks.

Stress Response and Metabolism Genes in *S. cerevisiae*

The interaction of **Pgd1** with Stb5 directly implicates it in the regulation of redox balance. Deletion of *med3* (**Pgd1**) leads to a significant decrease in the expression of Stb5 target genes GND1 and ALD6, resulting in lower intracellular NADPH levels and increased sensitivity to hyperosmotic and oxidative stress.[\[6\]](#)[\[8\]](#)

Drug Resistance Genes in *Candida glabrata*

In the pathogenic yeast *C. glabrata*, **Pgd1** plays a complex and crucial role in modulating resistance to azole antifungal drugs. Transcriptomic studies have shown that **Pgd1** controls the expression of genes involved in ergosterol biosynthesis (the target of azoles) and lipid metabolism. Interestingly, the deletion of **PGD1** has a dual effect: it confers resistance to azoles in liquid media but increases sensitivity in solid media. This suggests a complex regulatory network. Azole resistance in *C. glabrata* is often mediated by the transcription factor Pdr1, which upregulates the expression of ABC drug efflux pumps like CgCDR1.[\[12\]](#)[\[13\]](#) While a direct interaction is yet to be fully elucidated, **Pgd1**'s role in regulating drug-response genes points to its involvement in the Pdr1 regulatory axis.

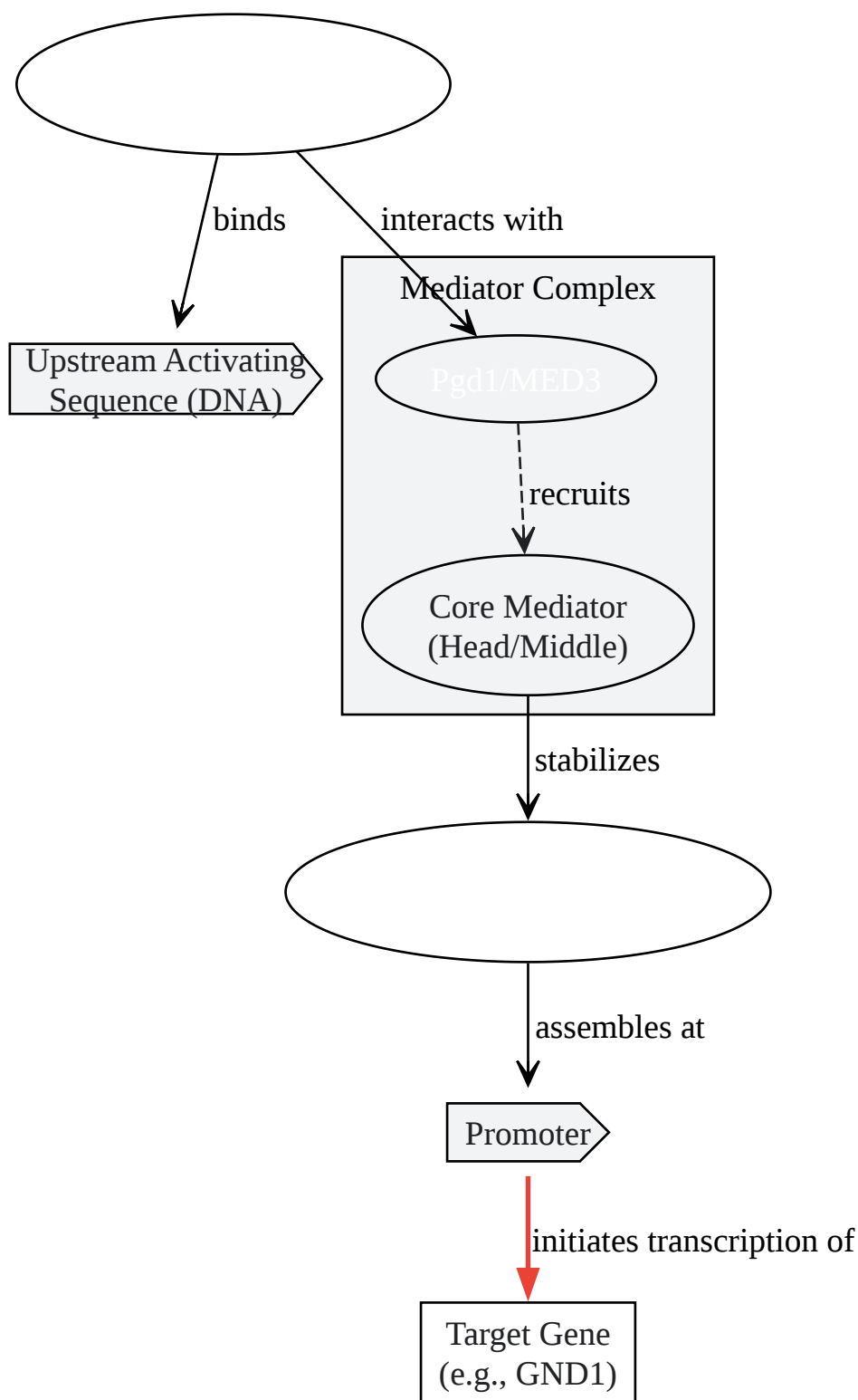
A summary of key gene targets is presented in Table 2.

Table 2: Selected Gene Targets Regulated by **Pgd1**/MED3

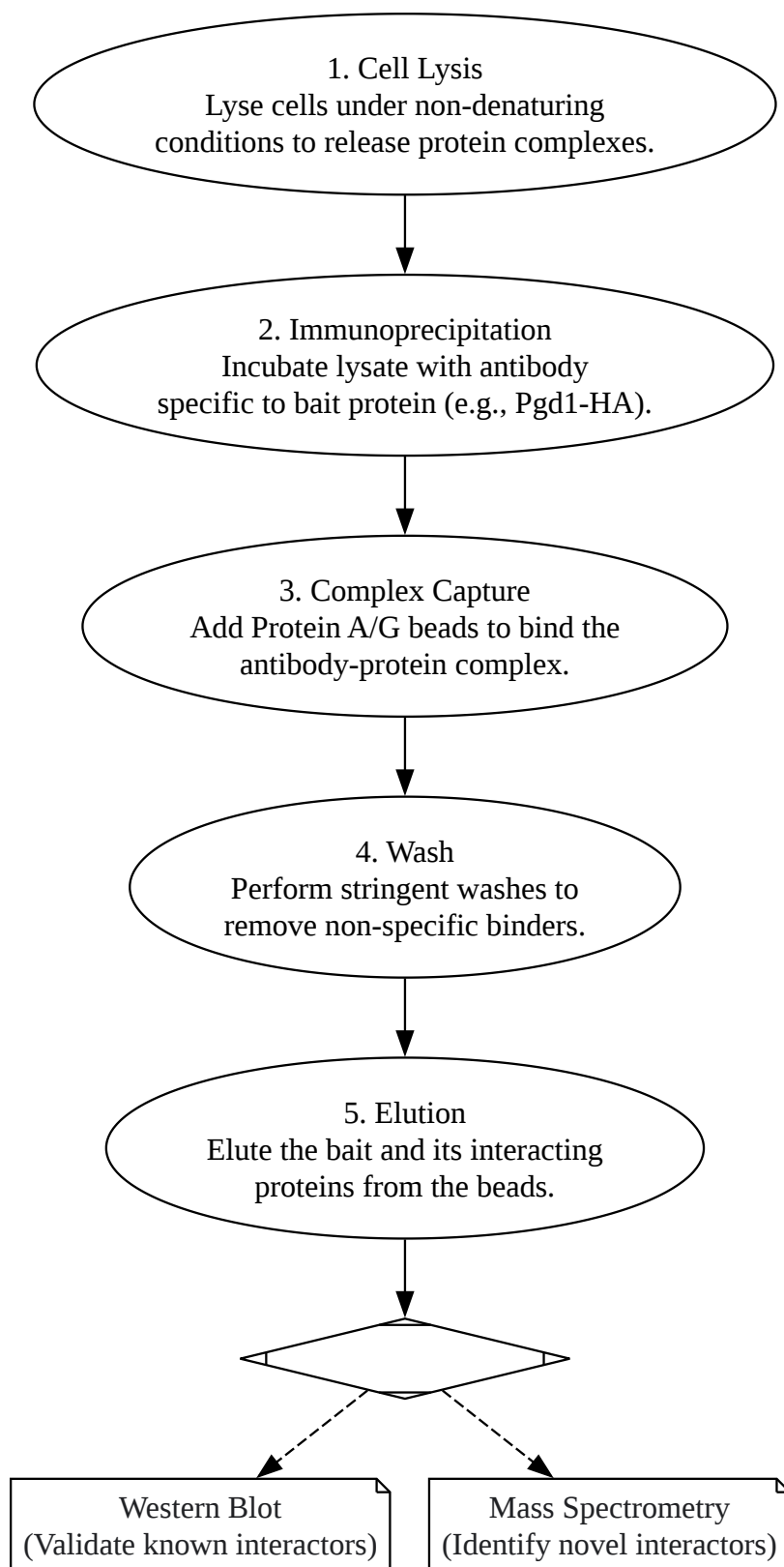
Gene Target	Organism	Function	Pgd1 Effect	Reference(s)
GND1	S. cerevisiae	Glucose-6-phosphate dehydrogenase (NADPH production)	Positive Regulation	[6] [8]
ALD6	S. cerevisiae	Aldehyde dehydrogenase (NADPH production)	Positive Regulation	[6] [8]
Ergosterol Biosynthesis Genes	C. glabrata	Synthesis of ergosterol, the fungal cell membrane sterol.	Regulation	
Drug Response Genes (e.g., ABC transporters)	C. glabrata	Efflux of toxic compounds, including azole drugs.	Regulation	

Visualizing Pgd1 Interactions and Workflows

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Experimental Protocols

Detailed methodologies are crucial for the successful identification and validation of **Pgd1**'s cellular targets. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) for Interaction Discovery

This protocol is designed to isolate **Pgd1** and its associated proteins from yeast cell lysates for subsequent analysis by mass spectrometry or Western blot.[\[14\]](#)[\[15\]](#)[\[16\]](#)

A. Reagents and Buffers:

- Lysis Buffer: 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% Sodium Deoxycholate, 1x Protease Inhibitor Cocktail (e.g., cOmplete™, Roche).
- Wash Buffer: Same as Lysis Buffer but with 500 mM NaCl.
- Elution Buffer: 1x Laemmli Sample Buffer for Western blot; 50 mM Tris pH 7.5, 150 mM NaCl, 2% SDS for mass spectrometry.
- Antibody: High-affinity monoclonal antibody against an epitope tag on **Pgd1** (e.g., anti-HA, anti-FLAG).
- Beads: Protein A or Protein G magnetic beads.

B. Protocol:

- Yeast Culture and Harvest: Grow a yeast strain expressing epitope-tagged **Pgd1** (e.g., **Pgd1**-3xHA) to mid-log phase ($OD_{600} \approx 0.8-1.0$). Harvest 50-100 OD units of cells by centrifugation at 3,000 x g for 5 minutes at 4°C.
- Cell Lysis: Resuspend the cell pellet in 500 µL of ice-cold Lysis Buffer. Add an equal volume of acid-washed glass beads (0.5 mm). Lyse the cells by vigorous vortexing (e.g., 8 cycles of 1 min vortex, 1 min on ice) in a cold room.
- Clarification: Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new pre-chilled tube. This is the whole-cell extract (WCE).

- Immunoprecipitation: Add 2-4 μg of the specific antibody to the WCE. Incubate with gentle rotation for 2-4 hours at 4°C.
- Complex Capture: Add 30 μL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture. Incubate with gentle rotation for another 1-2 hours at 4°C.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Lysis Buffer and twice with 1 mL of ice-cold Wash Buffer.
- Elution: After the final wash, remove all supernatant. Elute the bound proteins by adding 50 μL of Elution Buffer and heating at 95°C for 5 minutes (for Western blot) or 65°C for 20 minutes (for mass spectrometry).[14]
- Analysis: Analyze the eluate by SDS-PAGE followed by Western blotting to confirm the presence of a known interactor, or submit the sample for proteomic analysis by LC-MS/MS to identify the full spectrum of interacting partners.

Yeast Two-Hybrid (Y2H) Screening

This genetic method detects binary protein-protein interactions within the yeast nucleus.[6][17]

A. Principle: The assay uses two fusion proteins. The "bait" consists of **Pgd1** fused to a DNA-binding domain (DBD), such as Gal4-DBD. The "prey" consists of potential interacting proteins from a cDNA library fused to a transcriptional activation domain (AD), like Gal4-AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

B. Protocol Outline:

- Bait Plasmid Construction: Clone the full-length coding sequence of **PGD1** into a DBD vector (e.g., pGBKT7).
- Bait Characterization: Transform the bait plasmid into a suitable yeast strain (e.g., Y2HGold). Confirm expression of the fusion protein by Western blot and test for auto-activation (growth

on selective media without a prey plasmid). The bait should not auto-activate the reporter genes.

- **Library Screening:** Transform a pre-made or custom cDNA library (in an AD vector) into a yeast strain of the opposite mating type.
- **Mating:** Mate the bait-containing strain with the library-containing strain. Diploid cells will then contain both bait and prey plasmids.
- **Selection:** Plate the diploid cells on high-stringency selective media lacking specific nutrients (e.g., -Trp, -Leu, -His, -Ade) to select for colonies where an interaction has occurred.
- **Hit Validation:** Isolate prey plasmids from positive colonies. Re-transform them with the original bait plasmid (and control plasmids) to confirm the interaction.
- **Identification:** Sequence the validated prey plasmids to identify the interacting proteins.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the genomic locations occupied by **Pgd1**, typically indirectly by immunoprecipitating a transcription factor that recruits it, or by tagging **Pgd1** itself to see where the Mediator complex is bound.^[14]

A. Protocol Outline:

- **Cross-linking:** Grow yeast cells to mid-log phase and cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10-20 minutes.^[14] Quench the reaction with glycine.
- **Cell Lysis and Sonication:** Harvest and lyse the cells as described in the Co-IP protocol. Shear the chromatin into fragments of 200-500 bp using sonication.
- **Immunoprecipitation:** Incubate the sheared chromatin with an antibody against the protein of interest (e.g., a transcription factor like Stb5, or tagged **Pgd1**).
- **Complex Capture:** Use Protein A/G beads to capture the antibody-chromatin complexes.
- **Washing:** Perform a series of stringent washes to remove non-specifically bound chromatin.

- Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating at 65°C for several hours.
- DNA Purification: Purify the immunoprecipitated DNA.
- Analysis: Analyze the purified DNA using quantitative PCR (ChIP-qPCR) with primers for specific target promoters, or by high-throughput sequencing (ChIP-seq) to map binding sites across the entire genome.

Conclusion and Future Directions

Pgd1/MED3 is a central player in the regulation of gene expression, acting as a key subunit of the Mediator complex's Tail module. Its cellular targets include other Mediator proteins and, critically, gene-specific transcription factors that direct its activity towards genes involved in stress response, metabolism, and drug resistance. Understanding the full spectrum of **Pgd1**'s interactome and its downstream gene targets is essential for elucidating the mechanisms of transcriptional regulation in fungi and for developing novel therapeutic strategies against pathogenic species like *Candida glabrata*.

Future research should focus on quantitative proteomics to understand how the **Pgd1** interactome changes under different stress conditions or upon drug exposure. Furthermore, combining structural biology with biochemical assays will provide a more detailed picture of how **Pgd1** engages with transcription factors at the molecular level, paving the way for the design of small molecules that could modulate these therapeutically relevant interactions.

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